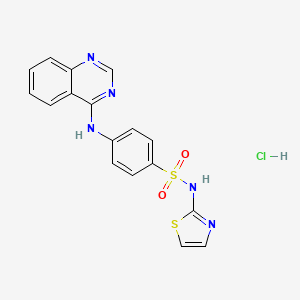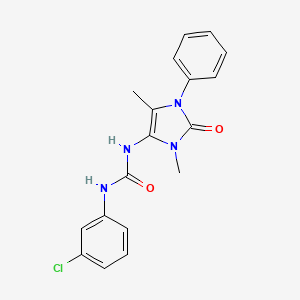
5-(1-adamantyl)-N-allyl-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-(1-adamantyl)-N-allyl-1,3,4-thiadiazol-2-amine, also known as AATD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AATD has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
5-(1-adamantyl)-N-allyl-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to exhibit antiviral and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 5-(1-adamantyl)-N-allyl-1,3,4-thiadiazol-2-amine is not fully understood, but it has been suggested that it may act as a proteasome inhibitor, leading to the accumulation of misfolded proteins and subsequent cell death. It has also been proposed that 5-(1-adamantyl)-N-allyl-1,3,4-thiadiazol-2-amine may inhibit the activity of enzymes involved in the production of reactive oxygen species, leading to a reduction in oxidative stress.
Biochemical and Physiological Effects:
5-(1-adamantyl)-N-allyl-1,3,4-thiadiazol-2-amine has been found to induce apoptosis in cancer cells, reduce amyloid-beta accumulation in Alzheimer's disease models, and protect dopaminergic neurons in Parkinson's disease models. It has also been shown to exhibit antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1-adamantyl)-N-allyl-1,3,4-thiadiazol-2-amine in lab experiments is its ability to selectively induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
Future research on 5-(1-adamantyl)-N-allyl-1,3,4-thiadiazol-2-amine should focus on further elucidating its mechanism of action, as well as optimizing its use in therapeutic applications. Additionally, studies should be conducted to explore its potential use in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, 5-(1-adamantyl)-N-allyl-1,3,4-thiadiazol-2-amine is a synthetic compound that has shown potential therapeutic applications in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been found to induce apoptosis in cancer cells, reduce amyloid-beta accumulation in Alzheimer's disease models, and protect dopaminergic neurons in Parkinson's disease models. Future research should focus on further elucidating its mechanism of action and optimizing its use in therapeutic applications.
Propiedades
IUPAC Name |
5-(1-adamantyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-2-3-16-14-18-17-13(19-14)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJSMHJWHRKMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[4-(tert-butylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4392009.png)
![methyl 2-{[(benzylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4392018.png)


![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B4392052.png)


![[(1-allyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4392085.png)



![N-isopropyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4392113.png)
